

QuEChERS method for tetraniliprole residue analysis

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Compound Focus: Tetraniliprole

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Experimental Protocol for Tetraniliprole Analysis

Reagents and Materials

- **Certified Analytical Standards:** Tetraniliprole (purity $\geq 97\%$); its metabolite BCS-CQ 63359 for dissipation studies [1] [2].
- **Solvents:** LC-MS grade acetonitrile, methanol, and formic acid [1] [3].
- **Salts and Sorbents:** Anhydrous MgSO_4 , NaCl, Primary Secondary Amine (PSA), graphitized carbon black (GCB), and C18 [1] [4].
- **General Labware:** Centrifuge, vortex mixer, volumetric flasks, and a nitrogen evaporator [5].

Sample Preparation and Extraction (QuEChERS)

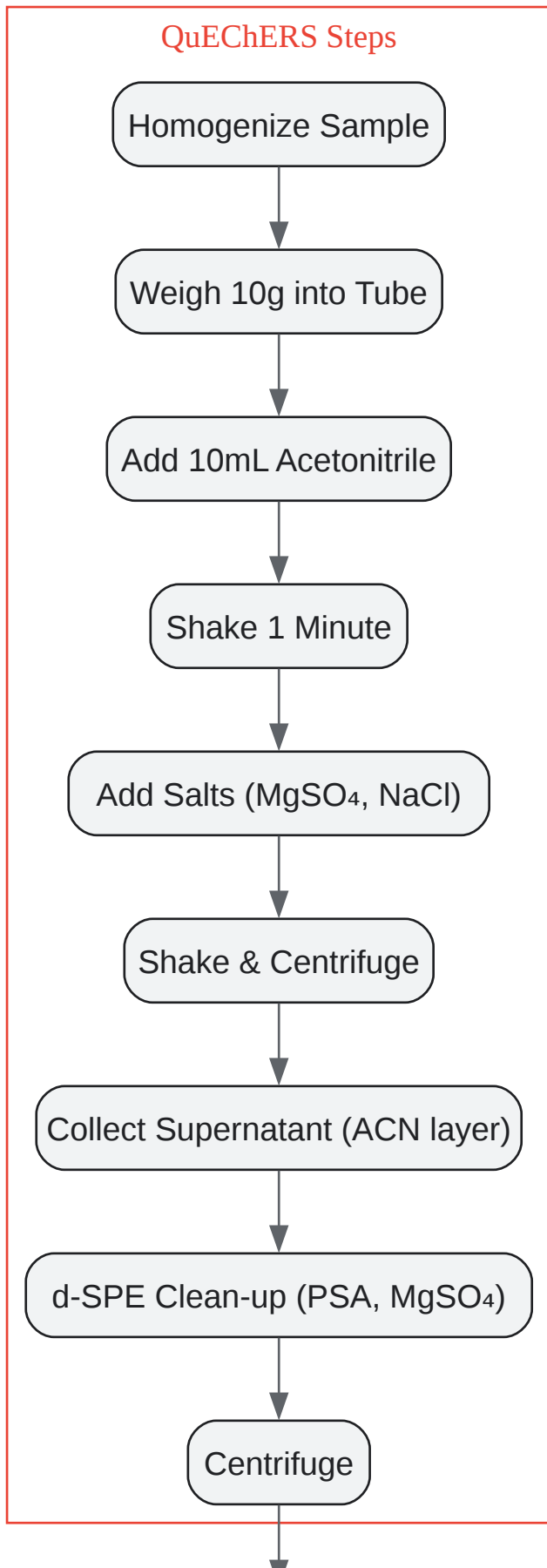
- **Homogenization:** Representative agricultural samples (fruits, vegetables, grains) are homogenized using a food processor [4] [5].
- **Weighing:** A 10.0 ± 0.1 g portion of the homogenized sample is weighed into a 50 mL centrifuge tube [4].
- **Extraction:** 10 mL of acetonitrile is added to the sample. The tube is shaken vigorously for 1 minute [4]. A salt mixture (e.g., 4 g MgSO_4 , 1 g NaCl) is added for partitioning, followed by another shaking and centrifugation (e.g., 5 min at 4000 rpm) [4] [6].

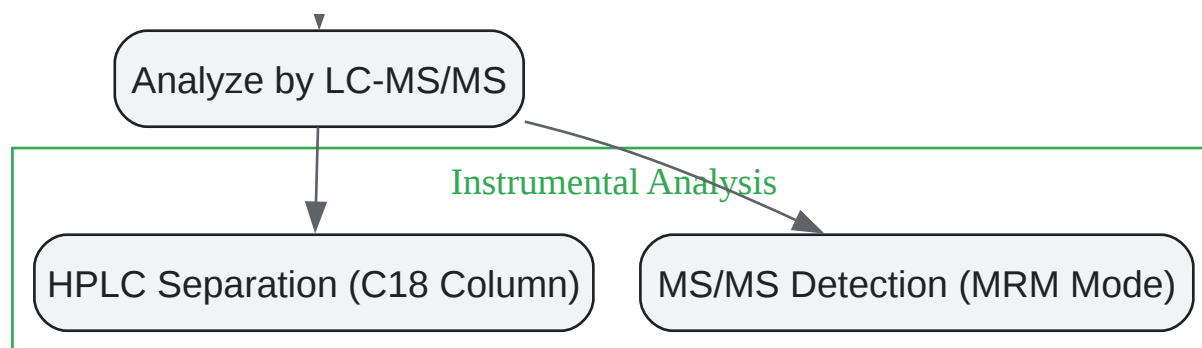
Extract Clean-up

- An aliquot (e.g., 1 mL) of the supernatant acetonitrile layer is transferred to a dispersive-SPE (d-SPE) tube containing 150 mg MgSO₄ and 50 mg PSA [1] [3].
- The mixture is vortexed for 30 seconds and centrifuged. The purified extract is then transferred to an autosampler vial for analysis [4]. For samples with high pigment content (e.g., leafy greens), GCB can be added to remove chlorophyll [5].

HPLC-MS/MS Analysis

- **Chromatography:** A **C18 column** (e.g., Zorbax Eclipse XDB-C18) is used. The mobile phase is acetonitrile and water, both containing 0.1% formic acid, in a gradient elution mode. The total run time is optimized to within 6 minutes [1] [3].
- **Mass Spectrometry:** Detection is performed using tandem mass spectrometry (MS/MS) with **Electrospray Ionization (ESI)** in positive mode. Multiple Reaction Monitoring (MRM) is used for high selectivity and sensitivity [1].





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Figure 1: QuEChERS Workflow for **Tetraniliprole** Analysis

Method Validation and Performance Data

The developed method was rigorously validated according to SANTE/11312/2021 guidelines [1].

Parameter	Validation Result
Linearity Range	5–1000 $\mu\text{g kg}^{-1}$ [1]
Coefficient (R^2)	> 0.99 [1]
Limit of Detection (LOD)	0.01–1 $\mu\text{g kg}^{-1}$ [1]
Limit of Quantification (LOQ)	5 $\mu\text{g kg}^{-1}$ [1]
Recovery (at 5, 100, 1000 $\mu\text{g kg}^{-1}$)	76.6% to 108.2% [1]
Intra-day Precision (RSD_r)	1.0% to 13.4% [1]
Inter-day Precision (RSD_r)	2.3% to 15.7% [1]

Application in Field Trials and Dissipation Studies

This protocol is applicable for monitoring residue dissipation and establishing pre-harvest intervals (PHI). A study in pigeon pea showed the following findings [2]:

| **Sample** | **Residue at 2 Hours (Single Dose)** | **Residue at Harvest** | | :--- | :--- | :--- | | **Immature Pod with Seeds** | 0.05 mg kg⁻¹ | Below LOQ (0.01 mg kg⁻¹) [2] | | **Mature Pods & Seeds (Dry)** | - | Below LOQ (0.01 mg kg⁻¹) [2] | | **Soil at Harvest** | - | Not Detected [2] | | **Metabolite BCS-CQ 63359** | Below LOQ at all intervals [2] |

- **Half-life:** The half-life of **tetraniliprole** in pigeon pea was 4.39 and 5.81 days at single (X) and 1.25X doses, respectively, indicating relatively fast dissipation [2].

Key Practical Considerations

- **Matrix Effects:** Use matrix-matched calibration standards (prepared in blank sample extract) to compensate for signal suppression or enhancement [1] [6].
- **Sorbent Selection:** **PSA** effectively removes sugars and fatty acids; **GCB** is excellent for removing pigments like chlorophyll but may also planar pesticides [1] [4].
- **Scope Extension:** This core protocol can be adapted for other diamide insecticides and various matrices, including soil, by optimizing the clean-up sorbents [3].

Conclusion

This Application Note provides a validated, reliable, and efficient protocol based on QuEChERS and HPLC-MS/MS for determining **tetraniliprole** residues. The method demonstrates excellent sensitivity, accuracy, and precision, making it suitable for regulatory monitoring, field dissipation studies, and dietary risk assessment.

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